molecular formula C24H26N4O5 B2725358 1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207014-46-7

1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No. B2725358
CAS RN: 1207014-46-7
M. Wt: 450.495
InChI Key: ACDRZBUQHRWWPM-UHFFFAOYSA-N
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Description

1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H26N4O5 and its molecular weight is 450.495. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

1-Methylimidazolium hydrogen sulfate/chlorotrimethylsilane is used as an efficient and reusable catalyst for the one-pot synthesis of hydroquinazoline-2,5-diones under thermal and solvent-free conditions, yielding high product yields in minutes using this new catalysis system (Kefayati, Asghari, & Khanjanian, 2012).

Antitumor Activity

Novel series of 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated broad spectrum antitumor activity, being more potent compared with the positive control 5-FU. Compounds 6 and 10 showed selective activities toward CNS, renal, and breast cancer cell lines, while compound 9 was selective towards leukemia cell lines (Al-Suwaidan et al., 2016).

Inhibitory Activities Against Cancer

4-Alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold have been designed, synthesized, and tested for their inhibitory activities against A549, MCF-7, and Hela cancer cells. Compound 4j showed the most potent inhibitory activity and may be a potential anticancer agent (Qiao et al., 2015).

Synthesis with Carbon Dioxide

An efficient protocol using cesium carbonate catalysis for the synthesis of quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide has been developed. This method includes the synthesis of key intermediates for several drugs (Patil, Tambade, Jagtap, & Bhanage, 2008).

Crystal Structure Analysis

The crystal structure analysis of hydroquinazoline-2,5-dione reveals key insights into its molecular configuration and bonding characteristics, enhancing our understanding of its reactivity and potential applications (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).

Analgesic and Anti-Inflammatory Activities

New 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing significant potency in these areas (Dewangan et al., 2016).

Solvent-Free Synthesis Using CO2

Quinazoline-2,4(1H,3H)-diones were synthesized under solvent-free conditions using only carbon dioxide and a catalytic amount of base, marking a sustainable approach in chemical synthesis (Mizuno et al., 2007).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a quinazoline-2,4-dione with a 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole derivative that has a methyl group attached to the oxadiazole ring. The reaction is carried out using a suitable coupling agent to form the desired product.", "Starting Materials": [ "Quinazoline-2,4-dione", "3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole derivative with a methyl group attached to the oxadiazole ring", "Suitable coupling agent" ], "Reaction": [ "The 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole derivative is reacted with the suitable coupling agent to form an activated intermediate.", "The activated intermediate is then reacted with the quinazoline-2,4-dione to form the desired product.", "The product is purified using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

1207014-46-7

Molecular Formula

C24H26N4O5

Molecular Weight

450.495

IUPAC Name

1-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione

InChI

InChI=1S/C24H26N4O5/c1-4-5-8-11-27-23(29)19-9-6-7-10-20(19)28(24(27)30)15-21-25-22(26-33-21)16-12-17(31-2)14-18(13-16)32-3/h6-7,9-10,12-14H,4-5,8,11,15H2,1-3H3

InChI Key

ACDRZBUQHRWWPM-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC

solubility

not available

Origin of Product

United States

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